molecular formula C9H15N3O2 B12357096 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

Cat. No.: B12357096
M. Wt: 197.23 g/mol
InChI Key: OJVPOJPQNDMOBC-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione with an amine source under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group or other functional groups can be substituted with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-pyrimidine-2,4-dione
  • 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure can result in different reactivity and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h7H,1,4-5,10H2,2-3H3

InChI Key

OJVPOJPQNDMOBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(CC(=O)N(C1=O)C)N

Origin of Product

United States

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